Bienvenue dans la boutique en ligne BenchChem!

N-(4-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide

Glucokinase Allosteric Activation Type 2 Diabetes

N-(4-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922828-05-5) is a synthetic, small-molecule benzamide derivative belonging to the N-benzothiazol-2-yl benzamide class, a scaffold extensively investigated for allosteric glucokinase (GK) activation. The compound has a molecular formula of C₂₇H₂₁N₃O₂S and a molecular weight of 451.54 g/mol.

Molecular Formula C27H21N3O2S
Molecular Weight 451.54
CAS No. 922828-05-5
Cat. No. B2642839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
CAS922828-05-5
Molecular FormulaC27H21N3O2S
Molecular Weight451.54
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
InChIInChI=1S/C27H21N3O2S/c1-19-7-5-11-24-25(19)29-27(33-24)30(18-20-8-6-16-28-17-20)26(31)21-12-14-23(15-13-21)32-22-9-3-2-4-10-22/h2-17H,18H2,1H3
InChIKeyAHADEKSRBVWSHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922828-05-5): Compound Identity and Baseline Characteristics


N-(4-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922828-05-5) is a synthetic, small-molecule benzamide derivative belonging to the N-benzothiazol-2-yl benzamide class, a scaffold extensively investigated for allosteric glucokinase (GK) activation [1]. The compound has a molecular formula of C₂₇H₂₁N₃O₂S and a molecular weight of 451.54 g/mol . Its structure features a 4-methylbenzothiazole core, a phenoxybenzamide linker, and a pyridin-3-ylmethyl substituent—a combination distinct from the substituent patterns (e.g., halogen, methoxy, or sulfamoyl variants) commonly reported in the lead optimization campaigns for this target class.

Why N-(4-Methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide Cannot Be Replaced by Generic In-Class Analogs


Within the N-benzothiazol-2-yl benzamide GK activator series, even minor substituent alterations on the benzothiazole ring or the N-benzamide side chain produce substantial shifts in allosteric activation potency, as demonstrated by the 2.0-fold activation difference between top-performing and inactive analogs in the same synthetic library [1]. The specific combination of a 4-methyl substituent on the benzothiazole, a 4-phenoxy group on the benzamide, and an N-(pyridin-3-ylmethyl) side chain in this compound represents a unique chemical space point not covered by the structure–activity relationship (SAR) data published for the series; therefore, its allosteric behavior cannot be reliably inferred from analogs bearing different substitution patterns (e.g., unsubstituted benzothiazole, halogen-substituted, or sulfamoyl-containing derivatives) and generic replacement risks both loss of target activation and introduction of uncharacterized off-target effects.

Quantitative Differentiation Evidence for N-(4-Methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922828-05-5)


Allosteric Glucokinase Activation Fold: Scaffold-Class Benchmarking

The parent scaffold, N-benzothiazol-2-yl benzamide, has been validated as an allosteric human glucokinase (GK) activator platform. In a standardized in vitro GK enzymatic assay, the most potent derivatives from a 2021 series (compounds 6 and 7) achieved a GK activation fold of approximately 2.0 relative to vehicle control, whereas several structural analogs within the same series showed negligible activation [1]. The target compound shares this pharmacophore core but incorporates a unique 4-methylbenzothiazole, 4-phenoxybenzamide, and pyridin-3-ylmethyl substitution triad not evaluated in the published library, meaning its activation potency relative to these benchmarks remains uncharacterized. This scaffold-class benchmark provides the quantitative reference frame against which the target compound's allosteric activity must be measured once experimental data become available.

Glucokinase Allosteric Activation Type 2 Diabetes Benzothiazole

Molecular Docking Scores vs. Known GK Activators

In silico docking studies on the N-benzothiazol-2-yl benzamide series demonstrate that compounds with the benzothiazole core engage the allosteric pocket of human GK (PDB: 1V4S) through hydrogen bonding with Arg63 and hydrophobic interactions with the surrounding residues, yielding docking scores (Glide XP) in the range of −8.5 to −10.2 kcal/mol for the most active derivatives [1]. The target compound retains the core benzothiazole pharmacophore required for allosteric site occupancy but adds a 4-phenoxy group and pyridin-3-ylmethyl side chain that are predicted to modulate binding affinity in ways not captured by the published SAR; direct comparative docking scores for this exact substitution pattern have not been disclosed.

Molecular Docking Glucokinase Allosteric Site In Silico

Structural Differentiation from Closest Commercial Analogs

Among commercially cataloged N-benzothiazol-2-yl benzamide analogs, the closest structural neighbors differ in key pharmacophoric features. N-(6-ethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922627-60-9) replaces the 4-methyl group with a 6-ethyl substituent, altering both the steric and electronic profile at the benzothiazole ring . N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide introduces a second methyl group at position 7, further modifying lipophilicity and shape complementarity to the allosteric pocket . The target compound's unique 4-methyl substitution pattern on the benzothiazole ring is predicted to influence both binding pose and metabolic stability relative to these analogs, though no head-to-head comparative biological data have been published.

Chemical Structure Benzothiazole SAR Analog Comparison

Highest-Value Application Scenarios for N-(4-Methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922828-05-5)


Allosteric Glucokinase Activator Lead Optimization and SAR Expansion

Procure this compound as a novel structural probe to expand the SAR landscape of the N-benzothiazol-2-yl benzamide GK activator series. The 4-methylbenzothiazole and pyridin-3-ylmethyl substituents represent an unexplored combination within a validated allosteric activator scaffold that has demonstrated up to 2.0-fold GK activation [1]. This compound is suitable for in vitro GK enzymatic assays to determine whether the 4-methyl, 4-phenoxy, and pyridin-3-ylmethyl substitution triad enhances or attenuates allosteric activation relative to the published benchmarks.

Comparative Molecular Docking and Binding Mode Analysis at the GK Allosteric Site

Use this compound in computational docking workflows against the human GK allosteric pocket (PDB: 1V4S) to evaluate whether the 4-phenoxy group engages additional hydrophobic subpockets and whether the pyridin-3-ylmethyl moiety forms favorable π-stacking or hydrogen-bond interactions beyond those observed for the published N-benzothiazol-2-yl benzamide derivatives (Glide XP scores for best analogs: −8.5 to −10.2 kcal/mol) [1]. The compound's distinct substitution pattern makes it a valuable test case for scoring function validation and binding mode prediction.

Selectivity Profiling Against Off-Target Kinases and Metabolic Enzymes

The unique 4-methylbenzothiazole and 4-phenoxy substitution pattern differentiates this compound from commercial analogs (e.g., CAS 922627-60-9 with 6-ethyl substitution) , making it a candidate for broad-panel selectivity screening. Given that benzothiazole-containing compounds can interact with multiple kinase and metabolic targets, this compound can serve as a chemical probe to map the selectivity landscape associated with the 4-methylbenzothiazole sub-series, addressing a critical gap in the current SAR knowledge.

Chemical Biology Tool for Glucose-Stimulated Insulin Secretion (GSIS) Studies

Deploy this compound in pancreatic β-cell lines (e.g., INS-1E or MIN6) to assess its effect on glucose-stimulated insulin secretion, leveraging the established role of allosteric GK activators in amplifying GK catalytic activity (up to ~2.0-fold in vitro) [1]. The compound's structural novelty supports its use as a tool molecule to dissect the relationship between allosteric GK activation potency and downstream insulin secretion, particularly when compared to structurally related but inactive or weakly active analogs.

Quote Request

Request a Quote for N-(4-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.